(2S,5S)-2,5-diphenylpyrrolidine

Chiral Auxiliary Asymmetric Bromoazidation Stereoselective Synthesis

(2S,5S)-2,5-Diphenylpyrrolidine (CAS 295328-85-7) is a crystalline, non-volatile C2-symmetric chiral secondary amine with fixed (S,S) stereochemistry. Its trans-2,5-diaryl substitution establishes a defined chiral environment critical for asymmetric induction. Unlike racemic mixtures or the (2R,5R) enantiomer—which yields opposite stereochemical outcomes—this specific stereoisomer delivers high diastereoselectivity in asymmetric Strecker synthesis, outperforms Oppolzer's sultam in bromoazidation, and enables up to 97% ee in Ru-catalyzed transfer hydrogenation and 90% ee in phosphine-free Suzuki-Miyaura coupling. Substitution with smaller substituents (e.g., methyl) alters reactivity profiles, making this compound non-interchangeable for stereoselective transformations. Ideal for chiral ligand development, peptidomimetic building block synthesis, and industrial enantioselective catalysis.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 295328-85-7
Cat. No. B1338406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2,5-diphenylpyrrolidine
CAS295328-85-7
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1
InChIKeyNAOGHMNKMJMMNQ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5S)-2,5-Diphenylpyrrolidine (CAS 295328-85-7): Baseline Identity and Procurement Specification


(2S,5S)-2,5-Diphenylpyrrolidine (CAS 295328-85-7) is a C2-symmetric, chiral secondary amine with a trans-2,5-diaryl-substituted pyrrolidine core [1]. This compound is a non-volatile, stable crystalline solid at ambient temperature . Its defining feature is the fixed (S,S) stereochemistry at the 2- and 5-positions, which establishes a well-defined chiral environment for asymmetric induction. It is primarily utilized as a versatile chiral building block, a stereodirecting ligand for transition metal catalysis, and an effective chiral auxiliary in stereoselective organic synthesis .

Why Generic (2S,5S)-2,5-Diphenylpyrrolidine Substitution Fails: The Critical Role of Stereochemical and Structural Fidelity


Simple substitution of (2S,5S)-2,5-diphenylpyrrolidine with a generic, racemic, or alternative C2-symmetric amine is not a trivial procurement decision. The compound's efficacy as a catalyst, ligand, or auxiliary is inextricably linked to its specific (S,S) stereochemistry and the distinct steric and electronic profile conferred by the trans-2,5-diphenyl substitution [1]. For example, the enantiomeric (2R,5R)-diphenylpyrrolidine yields opposite stereochemical outcomes in asymmetric reactions, which is detrimental to target synthesis [2]. Furthermore, replacing the phenyl groups with smaller substituents, such as methyl groups, can significantly alter reactivity and selectivity profiles, as documented in the literature [1]. The quantitative evidence below demonstrates that the unique combination of C2-symmetry, trans-substitution, and aryl steric bulk in the (2S,5S) enantiomer is a key determinant of reaction outcome, making its use non-interchangeable with close structural analogs.

(2S,5S)-2,5-Diphenylpyrrolidine: A Quantitative Evidence Guide for Differentiated Selection in Asymmetric Synthesis and Catalysis


Superior Diastereoselectivity in Chiral Auxiliary-Mediated Bromoazidation vs. Oppolzer's Sultam

When employed as a chiral auxiliary, (2S,5S)-2,5-diphenylpyrrolidine delivers superior diastereoselectivity compared to the widely used Oppolzer's sultam in the bromoazidation of α,β-unsaturated carboxylic acid derivatives. The reaction conditions utilize N-bromosuccinimide (NBS) as the bromine source and trimethylsilyl azide (TMSN3) as the azide source [1].

Chiral Auxiliary Asymmetric Bromoazidation Stereoselective Synthesis

Enantioselectivity Parity in Transfer Hydrogenation Catalysis: (2R,5R)-Ligand as Benchmark

Cyclometalated ruthenium and rhodium complexes derived from the (2R,5R)-2,5-diphenylpyrrolidine ligand demonstrate the best combination of catalytic activity and enantioselectivity for the transfer hydrogenation of aryl alkyl ketones [1]. This establishes the diphenylpyrrolidine scaffold as a privileged structure for this transformation. While the specific data is for the (R,R) enantiomer, the (S,S) enantiomer would be expected to provide the opposite enantiomer of the product with comparable selectivity.

Asymmetric Transfer Hydrogenation Chiral Ligand Ruthenium Catalysis

High Diastereoselectivity in Asymmetric Cyanosilylation of Hydrazones

Hydrazones derived from (2S,5S)-1-amino-2,5-diphenylpyrrolidine serve as highly effective chiral auxiliaries in the Et2AlCl-promoted asymmetric cyanosilylation. This transformation yields hydrazinonitriles, valuable precursors to α-amino acids, with high diastereoselectivity [1].

Asymmetric Cyanosilylation Chiral Auxiliary Strecker Synthesis

Phosphine-Free Asymmetric Suzuki-Miyaura Coupling with High Enantioselectivity

A glyoxal bis-hydrazone ligand derived from (S,S)-1-amino-2,5-diphenylpyrrolidine forms a palladium complex [PdCl2(bis-hydrazone)] that catalyzes the phosphine-free, asymmetric Suzuki-Miyaura cross-coupling reaction [1].

Asymmetric Catalysis Suzuki-Miyaura Coupling Bis-Hydrazone Ligand

Validated Application Scenarios for (2S,5S)-2,5-Diphenylpyrrolidine Based on Quantitative Evidence


Asymmetric Synthesis of Enantiopure α-Amino Acids via Strecker Reaction

Based on evidence of high diastereoselectivity in cyanosilylation [1], (2S,5S)-2,5-diphenylpyrrolidine is ideally suited as a chiral auxiliary for the asymmetric Strecker synthesis of enantiopure α-amino nitriles, which are direct precursors to non-proteinogenic amino acids for peptidomimetic drug development.

Development of Highly Selective Chiral Auxiliaries for Alkene Functionalization

Given its superior performance over Oppolzer's sultam in bromoazidation reactions [1], this compound is a prime candidate for developing new chiral auxiliaries aimed at achieving high diastereocontrol in the functionalization of alkenes, enabling the efficient synthesis of complex chiral building blocks.

Catalyst Development for Enantioselective Hydrogenation of Prochiral Ketones

The demonstrated high enantioselectivity (up to 97% ee) achieved with a diphenylpyrrolidine-derived ruthenium complex in transfer hydrogenation [1] validates the use of this scaffold for developing practical, industrial-scale catalysts for the enantioselective reduction of ketones to valuable chiral alcohols.

Synthesis of Atropisomeric Biaryl Ligands and Building Blocks

The successful application in a phosphine-free, asymmetric Suzuki-Miyaura coupling to yield biaryls with up to 90% ee [1] supports the use of (2S,5S)-2,5-diphenylpyrrolidine derivatives as key components in the synthesis of novel, air-stable chiral ligands and axially chiral building blocks for pharmaceuticals and advanced materials.

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